Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
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Description
Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate is a useful research compound. Its molecular formula is C23H22N2O4S2 and its molecular weight is 454.56. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate, as part of the thieno[3,2-d]pyrimidine derivatives, has been synthesized and evaluated for its antitumor activity. These derivatives have shown significant potency against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), comparable to the efficacy of doxorubicin (Hafez & El-Gazzar, 2017).
Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase
The compound has been identified as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in the DNA synthesis and repair mechanisms. This duality suggests its utility in targeting rapidly dividing cancer cells (Gangjee et al., 2008).
Synthesis of Substituted Derivatives for Biological Potential
Studies have also focused on synthesizing various substituted derivatives of the compound, exploring their physicochemical properties and potential biological applications. The position of the sulfur atom in these compounds significantly influences their electronic spectra and possibly their biological activity profiles (Zadorozhny et al., 2010).
Fluorescence Binding Studies
Research involving p-hydroxycinnamic acid amides, which include structures similar to this compound, has shown interesting fluorescence binding properties with proteins like bovine serum albumin. This suggests potential applications in biochemical assays and studies involving protein interactions (Meng et al., 2012).
Antioxidant Activity
Certain derivatives of the compound, specifically those structurally similar to the 2,1,3,4-tetrahydropyrimidine-5-carboxylate series, have demonstrated antioxidant properties. This opens avenues for research in oxidative stress-related diseases and the potential development of new antioxidants (George et al., 2010).
Properties
IUPAC Name |
benzyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4S2/c1-2-28-18-10-8-17(9-11-18)25-22(27)21-19(12-13-30-21)24-23(25)31-15-20(26)29-14-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVXYVXGELWTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)OCC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.